molecular formula C19H25ClN2O4 B13740275 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate CAS No. 41734-63-8

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate

Cat. No.: B13740275
CAS No.: 41734-63-8
M. Wt: 380.9 g/mol
InChI Key: DBCNLXWMMVQGNL-UHFFFAOYSA-N
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Description

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate is a complex organic compound with the molecular formula C19H25ClN2O4 and a molecular weight of 380.8658 . This compound is characterized by its unique structure, which includes a cyclohept[b]indole core, a chloro substituent, and a dimethylaminoethyl side chain. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium hydroxide). The reactions typically require controlled temperatures and pressures to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs .

Scientific Research Applications

5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5H-Cyclohept(b)indole, 6,7,8,9,10-pentahydro-2-chloro-5-(2-dimethylaminoethyl)-, oxalate stands out due to its specific structural features and the presence of the oxalate group.

Properties

CAS No.

41734-63-8

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.9 g/mol

IUPAC Name

2-(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)ethyl-dimethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C17H23ClN2.C2H2O4/c1-19(2)10-11-20-16-7-5-3-4-6-14(16)15-12-13(18)8-9-17(15)20;3-1(4)2(5)6/h8-9,12H,3-7,10-11H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

DBCNLXWMMVQGNL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(CCCCC2)C3=C1C=CC(=C3)Cl.C(=O)(C(=O)[O-])O

Origin of Product

United States

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